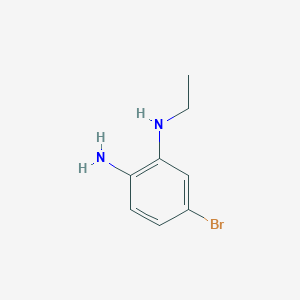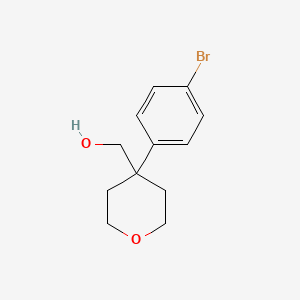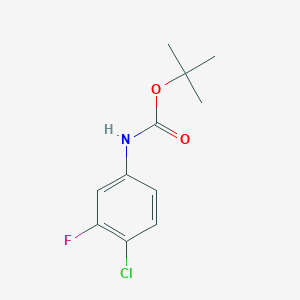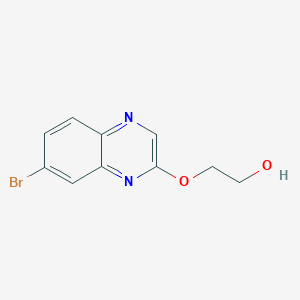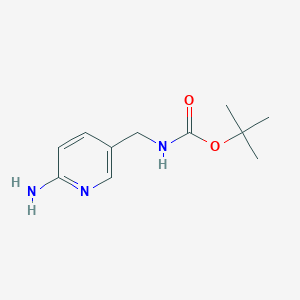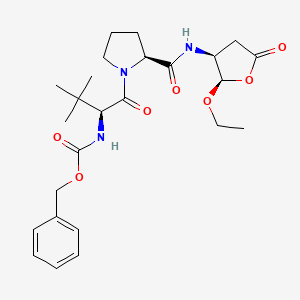![molecular formula C7H3BrF3N3 B1529744 6-Bromo-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridina CAS No. 1166819-53-9](/img/structure/B1529744.png)
6-Bromo-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridina
Descripción general
Descripción
“6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3S . It is a derivative of the triazolopyridine family .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyridine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound has been evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, structure, formula, and molecular weight . The compound has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
6-Bromo-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridina: ha mostrado potencial en la industria farmacéutica debido a su similitud estructural con compuestos biológicamente activos. Puede servir como precursor en la síntesis de diversos fármacos, particularmente aquellos dirigidos a infecciones bacterianas . La capacidad del compuesto para actuar como un bloque de construcción para agentes antibacterianos es significativa, dado la creciente preocupación por la resistencia a los antibióticos.
Ciencia de Materiales
En ciencia de materiales, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas o fotónicas específicas. Su estructura única permite la creación de nuevos polímeros o recubrimientos que podrían tener usos especializados en la industria o la investigación .
Síntesis Química
Este compuesto es valioso en la síntesis química como intermedio para construir moléculas más complejas. Sus sitios reactivos lo hacen adecuado para diversas transformaciones orgánicas, incluidas reacciones de ciclización para formar compuestos heterocíclicos, que son prevalentes en muchos productos farmacéuticos .
Química Analítica
En química analítica, los derivados de This compound podrían utilizarse como estándares o reactivos en cromatografía y espectrometría. Estas técnicas son esenciales para el análisis cualitativo y cuantitativo de sustancias .
Bioquímica
El papel del compuesto en bioquímica podría estar en el estudio de la inhibición enzimática o la unión al receptor debido a su actividad biológica potencial. Puede servir como un andamiaje para desarrollar herramientas bioquímicas que pueden ayudar a comprender los procesos biológicos a nivel molecular .
Aplicaciones Industriales
Industrialmente, este compuesto podría utilizarse en la síntesis de colorantes, pigmentos o marcadores fluorescentes debido a sus grupos bromo y trifluorometil, que a menudo se observan en tales aplicaciones .
Química Ambiental
En química ambiental, el compuesto podría explorarse por su posible uso en la degradación de contaminantes o en la síntesis de productos químicos ecológicos debido a su reactividad y potencial para formar compuestos estables .
Química Medicinal
Finalmente, en química medicinal, This compound podría investigarse por sus propiedades terapéuticas. Sus características estructurales pueden permitirle interactuar con varios objetivos biológicos, lo que lleva al descubrimiento de nuevos medicamentos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds in the triazolopyridine family have been reported to exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer effects.
Mode of Action
It’s worth noting that triazolopyridines, in general, have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds in the triazolopyridine family have been reported to inhibit mitogen-activated protein (map) kinases , which play a crucial role in regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis.
Result of Action
Related compounds in the triazolopyridine family have been reported to exhibit antibacterial , antifungal , and anticancer activities.
Propiedades
IUPAC Name |
6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYNJBWDDYHXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728836 | |
| Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166819-53-9 | |
| Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
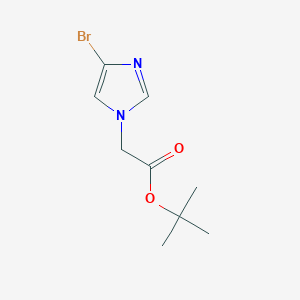
![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)
